Mannich bases

Antifungal Antimicrobial Quaternary ammonium

Select Mannich bases using compound-specific pharmacological data, not class assumptions. For antifungal screening, procure quaternary mono-Mannich base Ig4 with 2-fold potency advantage over amphotericin B against Microsporum canis. For oncology, utilize bis-Mannich bases 15/16 with sub-micromolar IC50 and 4-fold superiority over NNGH against MMP-9. Choose magnolol/honokiol Mannich analogues 3k/3l for α-glucosidase inhibition (IC50 ~14 µM, superior to acarbose). Prioritize N-Mannich base prodrugs for transdermal delivery based on permeation data.

Molecular Formula C40H38F2N8O7
Molecular Weight 780.8 g/mol
Cat. No. B1244064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannich bases
SynonymsBases, Mannich
Mannich Bases
Molecular FormulaC40H38F2N8O7
Molecular Weight780.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N=C3C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F
InChIInChI=1S/C40H38F2N8O7/c1-55-32-13-21(14-33(56-2)36(32)57-3)12-22-18-44-40(46-37(22)43)45-34-25-15-23(41)4-7-29(25)50(38(34)52)20-47-8-10-48(11-9-47)31-17-30-26(16-28(31)42)35(51)27(39(53)54)19-49(30)24-5-6-24/h4,7,13-19,24H,5-6,8-12,20H2,1-3H3,(H,53,54)(H2,43,44,46)/b45-34-
InChIKeyRREANTFLPGEWEN-MBLPBCRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mannich Bases: Evidence-Based Differentiation of Aminoalkylated Derivatives for Pharmaceutical and Industrial Procurement


Mannich bases are a class of organic compounds typically synthesized via the condensation of an amine, formaldehyde (or another aldehyde), and a compound containing an active hydrogen atom, resulting in a β-aminocarbonyl scaffold [1]. This structural motif confers enhanced aqueous solubility and the capacity for protonation under physiological conditions, which facilitates ligand-receptor interactions and improves bioavailability relative to many non-alkylated parent frameworks [2]. Owing to their synthetic versatility and tunable physicochemical properties, Mannich bases have been extensively explored as antimicrobial, anticancer, anti-inflammatory, and prodrug candidates, with a substantial body of comparative pharmacological evidence supporting their selection over closely related analogs [3].

Why Generic Substitution of Mannich Bases Fails: Structural Determinants of Differential Activity


Mannich bases are not functionally interchangeable, as even minor modifications to the amine component, the aldehyde, or the CH-acidic substrate can profoundly alter key performance metrics including antimicrobial potency, cytotoxic selectivity, enzyme inhibition kinetics, and prodrug conversion rates. Comparative studies reveal that quaternization of a mono-Mannich base can double antifungal potency [1], while specific amine substitutions yield sub-micromolar IC50 values versus reference chemotherapeutics [2]. Similarly, anti-inflammatory activity can range from inferior to superior relative to diclofenac sodium depending solely on the choice of secondary amine [3]. Procurement decisions predicated on class-level assumptions rather than specific compound-level comparative data thus carry a high risk of suboptimal experimental outcomes or formulation failure [4].

Quantitative Evidence Guide: Direct Comparative Data for Mannich Base Selection vs. Analogs and Standards


Quaternary Mannich Base Ig4 Exhibits 2-Fold Higher Antifungal Potency Against Microsporum canis Relative to Amphotericin B

The quaternary mono-Mannich base Ig4, derived from 3-dimethylamino-1-phenyl-1-propanone hydrochloride, demonstrated twice the antifungal potency against the human pathogenic fungus Microsporum canis when compared directly with the reference drug amphotericin B in standardized antimicrobial susceptibility assays [1]. This compound also exhibited equipotent activity against several other human and plant pathogenic fungi, and retained notable activity against Staphylococcus aureus among tested bacteria. In contrast, the corresponding non-quaternized mono-Mannich base (Ig1) and bis-Mannich bases (B1, B5) were less potent, underscoring the functional significance of quaternization [1].

Antifungal Antimicrobial Quaternary ammonium

Bis-Mannich Bases 15 and 16 Demonstrate Sub-Micromolar Cytotoxicity and Superior Potency vs. 5-Fluorouracil in Colon and Breast Cancer Models

In a direct comparative evaluation against the standard chemotherapeutic 5-fluorouracil, the bis-Mannich bases 15 and 16 exhibited sub-micromolar IC50 values and superior safety profiles in colon (Caco-2) and breast (MDA-MB 231) cancer cell lines [1]. Compound 15 displayed an IC50 of 0.143 µM against MMP-9, which was 4-fold more potent than the reference hydroxamate-based MMP inhibitor NNGH, with promising selectivity (3.27-fold) over MMP-2. Compound 16 achieved an IC50 of 0.376 µM against MMP-2, representing a 1.2-fold improvement over compound 15 [1]. Both compounds were found to be safer than 5-fluorouracil and demonstrated favorable selectivity for cancer cells over normal human fibroblasts [1].

Anticancer MMP inhibition Cytotoxicity

Mannich Base Analogues 3k and 3l of Magnolol/Honokiol Outperform Acarbose as α-Glucosidase Inhibitors with Distinct Noncompetitive Mechanism

Among a series of thirty Mannich base analogues of magnolol and honokiol, compounds 3k and 3l exhibited significantly more potent inhibitory effects on α-glucosidase than the reference drug acarbose, with IC50 values of 14.94 ± 0.17 µM and 13.78 ± 1.42 µM, respectively . Enzyme inhibition kinetics and molecular docking studies confirmed that 3k and 3l act as noncompetitive inhibitors, binding to a site distinct from the competitive inhibitor acarbose. Additionally, both compounds displayed low toxicity toward normal human LO2 cells, suggesting a favorable therapeutic window .

α-Glucosidase inhibition Antidiabetic Natural product derivatives

Mannich Base 2b and 2d of 4'-Methoxy Asymmetrical Cyclovalone Surpass Diclofenac Sodium and Parent Compound in Anti-Inflammatory Activity

In a head-to-head in vitro anti-inflammatory evaluation using the protein denaturation inhibition method at a concentration of 1.57 µM, the Mannich base derivatives 2b and 2d of 4'-methoxy asymmetrical cyclovalone analog (ACA) achieved inhibition percentages of 42.47% and 41.90%, respectively [1]. These values were significantly higher than both the reference drug diclofenac sodium (35.27%) and the parent compound 1 (38.16%). The study demonstrates that specific structural modifications via the Mannich reaction can enhance anti-inflammatory efficacy beyond that of established clinical standards [1].

Anti-inflammatory Cyclovalone derivatives Protein denaturation inhibition

Flavone Mannich Base 5s Demonstrates Broad-Spectrum Antibacterial Activity with MIC Values as Low as 0.05 mg/L, Surpassing Novobiocin

A series of novel Mannich base derivatives of flavone containing benzylamine moieties were evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Compound 5g exhibited significant inhibitory activity against Staphylococcus aureus and Salmonella gallinarum with MIC values of 0.5 mg/L and 0.125 mg/L, respectively, compared to novobiocin's MIC values of 2 mg/L and 0.25 mg/L [1]. Compound 5s demonstrated broad-spectrum antibacterial activity with MIC values of 1, 0.5, 2, and 0.05 mg/L against four bacterial strains, including activity against methicillin-resistant S. aureus (MRSA) [1]. Furthermore, compounds 5g and 5s exhibited potent inhibition against topoisomerase II and IV with IC50 values ranging from 0.25 to 16 mg/L, suggesting a dual mechanism of action [1].

Antibacterial Flavonoid derivatives Topoisomerase inhibition

Mannich Base Prodrugs Enhance Transdermal Delivery of Theophylline and 5-Fluorouracil Relative to Parent Drugs and Alternative Prodrugs

An extended series of N-Mannich base prodrugs of theophylline and 5-fluorouracil were evaluated for their ability to deliver the parent drugs through hairless mouse skin from isopropyl myristate (IPM) vehicles [1]. All Mannich base prodrugs delivered a greater amount of the parent drug compared to the unmodified parent drugs when formulated in IPM. Notably, the Mannich base derivatives were found to be more effective than previously described N-acyloxyalkyl derivatives, and in the case of theophylline, the Mannich base derivative was as effective as the previously described N-hydroxymethyl derivative [2]. The enhanced delivery is attributed to the increased aqueous solubility and protonation capacity of the Mannich base pharmacophore under physiological conditions [3].

Prodrug Transdermal delivery Solubility enhancement

Optimized Application Scenarios for Mannich Bases Based on Quantified Differential Performance


Antifungal Lead Optimization Targeting Microsporum canis and Other Pathogenic Fungi

Procure quaternary mono-Mannich bases such as Ig4 for antifungal screening programs where amphotericin B serves as the benchmark. The 2-fold potency advantage of Ig4 against Microsporum canis makes it a strong candidate for hit-to-lead optimization. Structure-activity relationship studies suggest that further exploration of quaternization strategies on bis-Mannich base scaffolds may yield even more potent derivatives.

Targeted Anticancer Drug Discovery Focusing on MMP-2/9 Inhibition

Select bis-Mannich bases 15 and 16 for preclinical evaluation in colon and breast cancer models where MMP-2/9 overexpression is implicated. The sub-micromolar IC50 values and 4-fold superior potency of compound 15 against MMP-9 relative to NNGH provide a clear quantitative rationale. Their favorable selectivity for cancer cells over normal fibroblasts supports their use in targeted therapy development.

Antidiabetic Lead Discovery via Noncompetitive α-Glucosidase Inhibition

Utilize Mannich base analogues 3k and 3l of magnolol/honokiol for α-glucosidase inhibition assays in type 2 diabetes drug discovery. Their superior potency over acarbose (IC50 values of 14.94 ± 0.17 µM and 13.78 ± 1.42 µM) and distinct noncompetitive mechanism make them valuable scaffolds for developing next-generation antidiabetic agents with potentially reduced gastrointestinal side effects.

Topical and Transdermal Formulation Development Using Mannich Base Prodrugs

Employ N-Mannich base prodrugs of theophylline and 5-fluorouracil for the formulation of transdermal or topical drug delivery systems. The demonstrated ability of these prodrugs to enhance permeation through hairless mouse skin relative to parent drugs supports their use in overcoming bioavailability limitations of poorly permeable therapeutics. Formulation scientists should prioritize Mannich base prodrugs over N-acyloxyalkyl alternatives based on comparative permeation data.

Quote Request

Request a Quote for Mannich bases

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.